molecular formula C10H18N2O5 B2960264 1-(Oxetan-3-yl)piperidin-4-amine oxalate CAS No. 1228948-07-9; 1523571-88-1

1-(Oxetan-3-yl)piperidin-4-amine oxalate

Cat. No.: B2960264
CAS No.: 1228948-07-9; 1523571-88-1
M. Wt: 246.263
InChI Key: YMFLPRBJWRNZEY-UHFFFAOYSA-N
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Description

1-(Oxetan-3-yl)piperidin-4-amine oxalate is a high-purity chemical compound supplied with a documented purity of 95% and identified under CAS numbers 1228948-07-9 and 1523571-88-1 . This molecule features a piperidine core, a privileged scaffold in medicinal chemistry, functionalized with an oxetane ring. The oxetane moiety is a valuable motif in modern drug design, often used to improve the physicochemical and metabolic properties of therapeutic candidates . While the specific biological data for this exact salt form is not fully detailed in public literature, its core structure is closely related to a class of acylated 4-aminopiperidines that have been investigated as potential antiviral agents . Research on these related compounds shows they act as entry inhibitors of Influenza A viruses by targeting the viral hemagglutinin (HA) protein, suggesting a potential mechanism and research application for this compound in virology and infectious disease studies . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

oxalic acid;1-(oxetan-3-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.C2H2O4/c9-7-1-3-10(4-2-7)8-5-11-6-8;3-1(4)2(5)6/h7-8H,1-6,9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFLPRBJWRNZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2COC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Salt Forms: Oxalate vs. Dihydrochloride

  • 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride (CAS: 1363405-09-7) replaces oxalate with two hydrochloride ions. Its molecular weight is 229.15 g/mol , lower due to the absence of oxalate’s carboxyl groups .
    • Key Differences :
  • Solubility : The oxalate salt is more polar, favoring aqueous solutions, while the dihydrochloride may have better solubility in organic solvents.
  • Stability : Oxalate salts are prone to decarboxylation under acidic conditions, whereas hydrochlorides are generally more stable .

Ring Substitution: Oxetane vs. Oxolane

  • 1-(Oxolan-3-yl)piperidin-4-amine (CAS: 1340194-93-5) replaces the 4-membered oxetane with a 5-membered oxolane (tetrahydrofuran) ring .
    • Key Differences :
  • Metabolic Stability: Oxetanes are known to improve metabolic stability compared to oxolanes, making the oxetane derivative more favorable in drug design .

Functional Group Variations

  • Sulfonyl Derivatives :
    • 1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine (CAS: 1019006-27-9) introduces a sulfonyl group, increasing molecular weight to 258.34 g/mol . Sulfonyl groups enhance hydrogen bonding and stability, making these derivatives useful in kinase inhibitor development .
  • Brominated Analogues: 1-{5-Bromo-2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}piperidin-4-amine (Compound 2 in ) incorporates bromine for radiopharmaceutical applications, such as PDGFRβ imaging. The bromine atom allows radiolabeling, a feature absent in the oxalate salt .

Complex Pharmacophores

  • 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-((3-(4-isopropylpiperazin-1-yl)oxetan-3-yl)methyl)-piperidin-4-amine (Compound 25 in ) combines oxetane, indole, and piperazine moieties. This complexity targets specific enzymes (e.g., p97 ATPase) and demonstrates how oxetane can be integrated into larger pharmacophores for enhanced selectivity .

Physicochemical Data

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
1-(Oxetan-3-yl)piperidin-4-amine oxalate 1523571-88-1 C₁₀H₁₈N₂O₅ 246.26 Oxetane, oxalate salt
1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride 1363405-09-7 C₈H₁₈Cl₂N₂O 229.15 Hydrochloride salt
1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine 1019006-27-9 C₁₀H₁₈N₄O₂S 258.34 Sulfonyl group, pyrazole
1-(Oxolan-3-yl)piperidin-4-amine 1340194-93-5 C₈H₁₆N₂O 156.23 Oxolane ring

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Oxetan-3-yl)piperidin-4-amine oxalate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via alkylation of piperidin-4-amine derivatives with oxetan-3-yl halides under basic conditions (e.g., K₂CO₃ or NaH in ethanol/acetonitrile). Optimization involves adjusting stoichiometry, temperature (typically 50–80°C), and reaction time (12–24 hrs) to maximize yield . Purification employs column chromatography (silica gel, eluent: dichloromethane/methanol) followed by oxalic acid salt formation in ethanol .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms oxetane and piperidine ring structures (e.g., oxetane protons at δ 4.5–5.0 ppm, piperidine NH₂ at δ 1.5–2.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₈H₁₅N₂O₃: 187.1083) .
  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) assesses purity (>98%) .

Q. How is the hydrolytic stability of the oxetane moiety evaluated under physiological conditions?

  • Methodological Answer : Stability is tested in PBS (pH 7.4, 37°C) over 24–72 hrs. Samples are analyzed via LC-MS to monitor oxetane ring opening (degradation products identified via MS/MS). Kinetic modeling (first-order decay) quantifies half-life .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., GPCRs). Focus on oxetane’s electronegativity and piperidine’s conformational flexibility.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • QSAR : Develop models linking substituent effects (e.g., oxetane size) to bioactivity .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Methodological Answer :

  • Assay Validation : Compare results from radioligand binding (e.g., ³H-labeled assays) vs. functional assays (cAMP accumulation). Normalize data using Z-factor scoring .
  • Meta-Analysis : Apply mixed-effects models to account for inter-lab variability (e.g., random-effects ANOVA) .

Q. How are membrane permeability and blood-brain barrier (BBB) penetration predicted experimentally?

  • Methodological Answer :

  • PAMPA-BBB : Measure permeability (Pe) using lipid-coated filters. Compare to reference compounds (e.g., caffeine: high Pe; mannitol: low Pe) .
  • MDCK Cell Monolayers : Calculate apparent permeability (Papp) and efflux ratios (P-gp inhibition controls) .

Q. What methodologies validate the compound’s role in selective enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to determine IC₅₀ and Ki. Include positive controls (e.g., E-64 for cysteine proteases) .
  • X-ray Crystallography : Resolve co-crystal structures (2.0 Å resolution) to identify hydrogen bonds between the oxalate counterion and enzyme active sites .

Q. How do researchers address batch-to-batch variability in pharmacological studies?

  • Methodological Answer :

  • Quality Control : Implement USP/EP guidelines for residual solvents (GC-MS) and chiral purity (chiral HPLC) .
  • Stability-Indicating Methods : Forced degradation studies (heat, light, oxidation) ensure analytical specificity .

Methodological Notes

  • Theoretical Frameworks : Link synthesis and bioactivity data to conceptual models (e.g., ligand efficiency metrics, Free-Wilson analysis) .
  • Ethical Compliance : Adhere to OECD GLP standards for in vivo studies, including 3R principles (Reduction, Refinement, Replacement) .

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